5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one
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Overview
Description
5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a phenylimino group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidin-4-one derivatives. One common method is the Knoevenagel condensation reaction, where 2,5-dimethoxybenzaldehyde reacts with thiazolidin-4-one in the presence of a base such as piperidine and a catalyst like benzoic acid . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Chemical Reactions Analysis
5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halogens and alkylating agents.
Scientific Research Applications
5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its cytotoxic effects are attributed to its ability to bind to cellular proteins and disrupt their function, leading to cell death. The compound’s fluorescent properties are due to its ability to interact with lipid droplets, causing a change in its fluorescence quantum yield .
Comparison with Similar Compounds
Similar compounds to 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one include:
2,5-Dimethoxy-Benzylidene-Rhodanine: Known for its use as a selective fluorogenic dye for lipid droplets.
2,5-Dimethoxy-Benzylidene-Malononitrile: Another fluorogenic compound with similar applications in biological labeling.
2-Chloro-5-(2,5-Dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6-dione: Studied for its unique electronic and optical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-9-15(23-2)12(10-14)11-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-11- |
InChI Key |
PKRVZBCYVMQLMA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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